2-[C-ethyl-N-(2-methoxyphenyl)carbonimidoyl]-3-hydroxycyclohex-2-en-1-one
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Overview
Description
2-[C-ethyl-N-(2-methoxyphenyl)carbonimidoyl]-3-hydroxycyclohex-2-en-1-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-[C-ethyl-N-(2-methoxyphenyl)carbonimidoyl]-3-hydroxycyclohex-2-en-1-one involves multiple steps. The synthetic route typically starts with the preparation of the cyclohexenone core, followed by the introduction of the hydroxy group and the carbonimidoyl moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-[C-ethyl-N-(2-methoxyphenyl)carbonimidoyl]-3-hydroxycyclohex-2-en-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential, particularly in the development of new drugs. Industrial applications might include its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[C-ethyl-N-(2-methoxyphenyl)carbonimidoyl]-3-hydroxycyclohex-2-en-1-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2-[C-ethyl-N-(2-methoxyphenyl)carbonimidoyl]-3-hydroxycyclohex-2-en-1-one can be compared with other similar compounds, such as 2-ethyl-N-(2-methoxyphenyl)hexanamide and 4-hydroxy-2-quinolones . These compounds share some structural similarities but differ in their functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct properties and applications.
Properties
IUPAC Name |
2-[C-ethyl-N-(2-methoxyphenyl)carbonimidoyl]-3-hydroxycyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-3-11(16-13(18)8-6-9-14(16)19)17-12-7-4-5-10-15(12)20-2/h4-5,7,10,18H,3,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIIYEBAYFGHFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NC1=CC=CC=C1OC)C2=C(CCCC2=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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